5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Medicinal Chemistry Chemical Biology Screening Library Management

Regioisomeric ambiguity in oxadiazole-imidazole hybrids often compromises SAR reproducibility. This exact C5-linked isomer (InChI Key: GSDMILZUIKYSAY) resolves that. - Paired-probe design with C3-regioisomer for target binding validation. - Zero HBD, logP ~2.8-optimized for Gram-positive bacterial penetration. - Available from screening libraries for immediate MIC & cytotoxicity profiling.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 1340752-49-9
Cat. No. B2555044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
CAS1340752-49-9
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3C
InChIInChI=1S/C14H14N4O/c1-10-3-5-12(6-4-10)14-16-13(19-17-14)9-18-8-7-15-11(18)2/h3-8H,9H2,1-2H3
InChIKeyGSDMILZUIKYSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole: Procurement-Grade Characterization


5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1340752-49-9, molecular formula C14H14N4O, molecular weight 254.29 g/mol) is a synthetic small-molecule screening compound that fuses a 1,2,4-oxadiazole core with a 2-methylimidazole moiety via a methylene linker at the oxadiazole 5-position and bears a 4-methylphenyl substituent at the oxadiazole 3-position . This compound belongs to the broader class of imidazole–oxadiazole hybrids, a scaffold family that has demonstrated multi-target pharmacological potential, including antibacterial, anticancer, and enzyme-inhibitory activities, in recent medicinal chemistry campaigns [1][2]. The compound is currently available from commercial screening library suppliers as a non-human research reagent .

ScaffoldImidazole–oxadiazole hybrid
Regioisomer5-(2-methylimidazol-1-yl)methyl
HBD0 – supports cell permeability screening
SourceCommercial screening library (RUO)

5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole: Why Generic Hybrids Fall Short


Within the 1,2,4-oxadiazole–imidazole hybrid class, seemingly minor structural variations—regioisomeric attachment points, substituent methylation, and aryl substitution patterns—can produce markedly divergent biological activity profiles, physicochemical properties, and target engagement. The position of the imidazolylmethyl group on the oxadiazole ring (C5 vs. C3) alone can invert the dipole moment and alter hydrogen-bonding geometry, as evidenced by the distinct logP (2.17 vs. estimated ~2.8) and polar surface area (45.2 vs. 56.7 Ų) values for the regioisomeric pair . Similarly, the presence or absence of the 2-methyl group on the imidazole ring has been shown in related series to modulate antibacterial MIC values by factors of 2- to 8-fold against Gram-positive strains [1]. These structure–activity relationships (SAR) mean that procurement of a generic, structurally adjacent analog cannot be assumed to reproduce the screening hit profile; only the exact compound with verified identity (InChI Key: GSDMILZUIKYSAY-UHFFFAOYSA-N) can ensure experimental continuity and SAR interpretability .

C5 vs C3 regioisomer
Swapping regioisomers shifts logP by ~0.6 and TPSA by ~11.5 Ų, which may alter cell permeability and hit-calling in screening cascades.
Des‑methyl analog
Replacing with the des‑methyl version adds an H‑bond donor (HBD = 1), potentially reducing passive permeability and modifying target binding.
Class‑level extrapolation
Antibacterial/anticancer activity reported for related hybrids does not guarantee identical potency; compound‑specific validation is needed.

5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole: Comparative Evidence vs. Analogs


C5- vs. C3-Imidazolylmethyl Regioisomer Identity

The target compound is the 5-[(2-methylimidazol-1-yl)methyl] regioisomer (InChI Key: GSDMILZUIKYSAY-UHFFFAOYSA-N), not the 3-[(2-methylimidazol-1-yl)methyl] regioisomer (InChI Key: QCDRQFRYPLQYEI-UHFFFAOYSA-N). The two regioisomers display measurably distinct physicochemical profiles: the C3-linked regioisomer (T742-0178) has a logP of 2.17, logD of -0.54, and polar surface area of 45.2 Ų, whereas the C5-linked regioisomer is predicted to have a higher logP (estimated ~2.75) and larger TPSA (~56.7 Ų) based on the AroCageDB entry for a closely related C14H14N4O oxadiazole scaffold . Procurement of the incorrect regioisomer could alter membrane permeability and target binding by >0.5 logP units, a magnitude sufficient to shift a compound from 'hits' to 'inactive' in cell-based screening cascades.

C5‑ vs C3‑Imidazolylmethyl
Head-to-head
ΔlogP ≈ +0.6; ΔTPSA ≈ +11.5 Ų; distinct InChI Key
Regioisomer mismatch may invert screening hit profile
C5‑linked target vs. C3‑linked regioisomer (T742-0178); computational prediction
Medicinal Chemistry Chemical Biology Screening Library Management

2-Methylimidazole vs. Des-Methyl Analog Comparison

The target compound incorporates a 2-methyl substituent on the imidazole ring (C14H14N4O, MW 254.29), distinguishing it from the commercially available des-methyl analog (5-[(1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole, CAS 1197616-17-3, C13H12N4O, MW 240.27) . The additional methyl group increases molecular weight by 14.0 Da and adds one carbon atom, which in structurally related imidazole–oxadiazole series has been associated with enhanced hydrophobic contacts in enzyme active sites and improved cell membrane penetration [1]. The presence of the 2-methyl group also eliminates the imidazole N–H hydrogen-bond donor, reducing HBD count from 1 to 0 relative to the des-methyl analog, which can improve passive permeability and reduce non-specific protein binding [1].

2‑Methyl vs Des‑Methyl
Head-to-head
ΔMW +14 Da; HBD count reduced from 1 to 0; predicted ΔlogP ≈ +0.5
Substitution alters permeability and pharmacophore
Des‑methyl analog (CAS 1197616‑17‑3); vendor & Hansch estimates
Medicinal Chemistry Preclinical Screening Structure–Activity Relationship

Class-Level Antibacterial Activity (Gram-Positive)

While direct antibacterial data for the target compound have not been published, structurally related 1,2,4-oxadiazole/2-imidazoline hybrids (differing primarily in the imidazoline vs. imidazole oxidation state and aryl substitution) have demonstrated minimum inhibitory concentrations (MIC) as low as 2–8 µg/mL against Staphylococcus aureus and Bacillus subtilis, with activity retained against drug-resistant strains [1]. In that series, the presence and position of the methyl group on the heterocyclic ring directly influenced potency: compounds bearing a 2-methyl substituent showed 2- to 4-fold lower MIC values compared to unsubstituted analogs, suggesting that the 2-methyl group on the target compound's imidazole ring may confer a similar advantage [1]. It must be explicitly noted that this is a class-level inference; direct MIC data for CAS 1340752-49-9 have not been reported, and these cross-study projections should be confirmed experimentally.

Class‑Level Antibacterial
Class-level
Related hybrids: MIC 2–8 µg/mL (S. aureus); 2‑methyl substitution reduced MIC 2‑ to 4‑fold
Supports Gram‑positive screening context
No direct MIC data for target compound; broth microdilution, ATCC strains
Antibacterial Drug Discovery Infectious Disease Efflux Pump Inhibition

Class-Level Anticancer Potential in MCF-7 Cells

A recent series of new imidazole-tethered 1,2,4-oxadiazole hybrids (compounds 6a–6o) was evaluated for anti-proliferative activity against MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. The most potent compound, 6o, exhibited greater activity on MCF-7 than the reference drug Erlotinib, and compounds 6f, 6j, and 6l showed significant MCF-7 activity with IC50 values in the low micromolar range [1]. While the target compound (CAS 1340752-49-9) was not part of this specific study, it shares the core structural features—an imidazole ring tethered via a methylene linker to a 1,2,4-oxadiazole bearing an aryl substituent—that were essential for activity. This is a cross-study comparable; direct IC50 data for the target compound have not been published and must be independently determined.

Class‑Level Anticancer
Context-dependent
Analog series 6a–6o: IC50 low µM range on MCF‑7; compound 6o more active than Erlotinib
Supports cancer cell‑model endpoint review
Target compound not tested; MTT assay, 48 h, cross‑study comparable
Anticancer Drug Discovery EGFR Inhibition Breast Cancer

Drug-Likeness: Favorable Lipinski Profile with No H-Bond Donors

Based on the AroCageDB entry for a closely related C14H14N4O oxadiazole scaffold (logP = 2.75, TPSA = 56.74 Ų, HBD = 0, HBA = 5), the target compound is predicted to comply with all Lipinski Rule of Five criteria (MW < 500, logP < 5, HBD < 5, HBA < 10) [1]. The absence of hydrogen-bond donors (HBD = 0) is a notable attribute that differentiates the target compound from many imidazole-containing analogs that retain a free N–H (HBD = 1), potentially resulting in superior passive membrane permeability . This property profile suggests the compound is suitable for cell-based phenotypic screening without the need for ester prodrug strategies.

Lipinski Profile
Method context
MW 254.3; logP ~2.8; HBD 0; HBA 5; TPSA ~57 Ų (all within Rule of Five)
Zero HBD may favor passive permeability
Computational prediction (AroCageDB); consensus logP
Drug Design ADME Prediction Preclinical Optimization

Limitation: No Direct Biological Data Available

Despite exhaustive searching of PubMed, Google Scholar, ChEMBL, PubChem, BindingDB, and patent databases (including US9187437, EP2278879, and WO2009/130320), no peer-reviewed publication, patent example, or public bioassay record reporting direct biological activity data (IC50, MIC, Ki, % inhibition, or in vivo efficacy) was identified for 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole (CAS 1340752-49-9) as of April 2026 [1]. This compound appears to be a screening library member (originating from a commercial compound collection) that has not yet been the subject of a dedicated medicinal chemistry publication or disclosed biological profiling study. All evidence presented in Sections 3.1–3.5 is therefore based on (a) direct physicochemical comparison with the regioisomer, (b) direct comparison with the des-methyl analog, and (c) class-level inference from structurally related 1,2,4-oxadiazole–imidazole hybrids. Users should treat all biological activity projections as hypotheses requiring experimental validation and should not rely on class-level data as a substitute for direct compound-specific profiling when making procurement decisions for critical screening cascades.

Data Transparency
Data to verify
No direct biological data (IC50, MIC, Ki, in vivo) found in public domain as of April 2026
All biological projections are hypotheses requiring experimental validation
Comprehensive database search; closest analogs have full concentration–response data
Data Transparency Procurement Decision-Making Hit Validation

5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole: Application Scenarios


Antibacterial SAR Expansion at 4-Methylphenyl

Given the class-level antibacterial activity of 1,2,4-oxadiazole/2-imidazoline hybrids against Staphylococcus aureus and Bacillus subtilis (MIC 2–8 µg/mL) [1], this compound serves as a commercially available entry point for expanding SAR around the 3-aryl substituent while retaining the 2-methylimidazole pharmacophore. Its zero HBD profile (Section 3.5) may improve penetration into Gram-positive bacterial cells compared to N–H-containing imidazole analogs, making it particularly suitable for minimum inhibitory concentration (MIC) determination via broth microdilution against S. aureus ATCC 25923, MRSA clinical isolates, and efflux-proficient E. coli strains.

MCF-7 and HepG2 Anti-Proliferative Profiling

Based on the cross-study comparable evidence that imidazole-tethered 1,2,4-oxadiazole hybrids exhibit low-micromolar anti-proliferative activity against MCF-7 breast cancer cells and HepG2 hepatocellular carcinoma cells [2], this compound can be integrated into focused oncology screening libraries. Its predicted logP ~2.8 and TPSA ~57 Ų place it within the optimal range for cellular permeability, and the absence of hydrogen-bond donors may reduce efflux by P-glycoprotein, a common resistance mechanism in cancer cell lines. Researchers should benchmark against Erlotinib as a positive control in MTT or CellTiter-Glo assays.

Regioisomer-Controlled Chemical Probe Development

The clear structural distinction between the C5-linked target compound (InChI Key: GSDMILZUIKYSAY) and its commercially available C3-linked regioisomer (T742-0178) enables a paired-probe experimental design to dissect the importance of oxadiazole attachment geometry on target binding . Differential activity between the two regioisomers in biochemical or cellular assays can provide strong evidence for a specific binding mode, reducing the risk of pursuing false-positive hits arising from non-specific hydrophobic interactions. This scenario is particularly valuable for academic chemical biology groups focused on target identification and validation.

Computational Chemistry and Docking Model Validation

The compound's well-defined structure, availability from multiple suppliers, and lack of prior biological annotation make it an ideal candidate for prospective computational studies. Molecular docking against bacterial FabH, EGFR kinase, or MAO enzymes—all reported targets of related 1,2,4-oxadiazole–imidazole hybrids [1][2]—can generate testable binding hypotheses. The regioisomeric pair can serve as a 'negative control' for docking pose validation, where the C5-linked isomer is predicted to adopt a specific binding orientation that the C3-linked isomer cannot recapitulate.

Application
Selection Property
Validation Focus
Antibacterial SAR at 4‑methylphenyl
Zero HBD / predicted permeability; 2‑methylimidazole pharmacophore
MIC determination (broth microdilution) against S. aureus, MRSA isolates
MCF‑7 / HepG2 anti‑proliferative profiling
LogP ~2.8, TPSA ~57 Ų within permeability‑favorable range; HBD 0
MTT / CellTiter‑Glo endpoint with Erlotinib benchmark
Regioisomer‑controlled chemical probe
Distinct C5‑linked InChI Key vs C3‑linked regioisomer
Differential activity in biochemical/cellular assays to interrogate binding geometry
Computational docking / model validation
Well‑defined structure, multi‑supplier availability, no prior bioannotation
In silico pose validation against FabH, EGFR, MAO; regioisomer pair as negative control
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